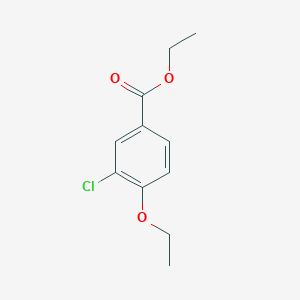

Ethyl 3-chloro-4-ethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVDUPODUCECJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584297 | |

| Record name | Ethyl 3-chloro-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-11-0 | |

| Record name | Ethyl 3-chloro-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-chloro-4-ethoxybenzoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-chloro-4-ethoxybenzoate, a substituted aromatic ester of interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis and purification strategies, and detailed spectroscopic analysis. Furthermore, this guide will explore potential applications in drug development based on the bioactivity of structurally related compounds, alongside established analytical methodologies and crucial safety and handling protocols.

Chemical Identity and Molecular Structure

This compound is a polysubstituted benzene derivative characterized by an ethyl ester group, a chlorine atom, and an ethoxy group attached to the aromatic ring.

Chemical Structure:

Caption: 2D structure of this compound.

Its systematic IUPAC name is This compound . It is also known by the synonym 3-Chloro-4-ethoxybenzoic acid, ethyl ester. The molecule possesses a molecular formula of C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol .

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The known properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 480439-11-0 | |

| Molecular Formula | C₁₁H₁₃ClO₃ | |

| Molecular Weight | 228.67 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 49-53 °C | [1] |

| Solubility | Data not available. Expected to be soluble in organic solvents like ethanol, ether, and chloroform, with limited solubility in water. | [2] |

| Boiling Point | Data not available. |

Synthesis and Purification

Proposed Synthesis Pathway

The synthesis can be envisioned as a Williamson ether synthesis followed by a Fischer esterification. However, a more direct and likely higher-yielding approach would be the esterification of the commercially available 3-chloro-4-ethoxybenzoic acid.

A general and robust method for the synthesis of substituted ethyl benzoates involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with ethanol. This method is outlined in a patent for the synthesis of a related compound, ethyl 2,3-dichloro-4-nitrobenzoate[3].

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Adapted from a General Procedure)

Step 1: Synthesis of 3-chloro-4-ethoxybenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-4-ethoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 60-65 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-4-ethoxybenzoyl chloride can be used directly in the next step.

Step 2: Synthesis of this compound

-

To the crude 3-chloro-4-ethoxybenzoyl chloride in the reaction flask, add an excess of absolute ethanol (e.g., 10-20 equivalents) at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 3-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques:

-

Recrystallization: Given that the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a primary method for purification.

-

Column Chromatography: For higher purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent is recommended[4][5].

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the actual spectra for this specific compound are not widely published, its expected spectroscopic characteristics can be accurately predicted based on the analysis of its functional groups and structurally similar compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).

-

Ethyl Ester Methylene Protons (-OCH₂CH₃) (2H): A quartet is expected around δ 4.3-4.4 ppm due to coupling with the adjacent methyl protons.

-

Ethoxy Methylene Protons (-OCH₂CH₃) (2H): A quartet is expected around δ 4.1-4.2 ppm due to coupling with the adjacent methyl protons.

-

Ethyl Ester Methyl Protons (-OCH₂CH₃) (3H): A triplet is expected around δ 1.3-1.4 ppm due to coupling with the adjacent methylene protons.

-

Ethoxy Methyl Protons (-OCH₂CH₃) (3H): A triplet is expected around δ 1.4-1.5 ppm due to coupling with the adjacent methylene protons.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, around δ 165-170 ppm[6][7][8].

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen and chlorine atoms will be shifted downfield.

-

Ethyl Ester Methylene Carbon (-OCH₂CH₃): A signal is expected around δ 60-62 ppm[6][7].

-

Ethoxy Methylene Carbon (-OCH₂CH₃): A signal is expected around δ 63-65 ppm.

-

Ethyl Ester and Ethoxy Methyl Carbons (-CH₃): Two signals are expected in the upfield region, around δ 14-15 ppm[6][7].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹[4]. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.

-

C-O Stretch (Ester): Two strong absorption bands are expected in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹[4].

-

C-Cl Stretch: A medium to weak absorption band is expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: Medium absorption bands are expected in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 228, with a characteristic M+2 isotope peak at m/z 230 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment at m/z 183 is expected, corresponding to the loss of the ethoxy radical from the ester group.

-

Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z 199 is possible due to the loss of the ethyl group.

-

Further Fragmentations: Other fragments may arise from the loss of CO, C₂H₄, and cleavage of the ethoxy group on the aromatic ring.

Applications in Drug Development

While there is no direct evidence in the reviewed literature for the use of this compound as a pharmaceutical agent, its structural motifs are present in various biologically active molecules. The 3-chloro-4-alkoxy-substituted phenyl ring is a common scaffold in medicinal chemistry.

For instance, derivatives of 2-amino-5-chloro-3-methylbenzoic acid, which can be synthesized from related chloro-substituted benzoates, are key intermediates in the production of insecticides like chlorantraniliprole[9]. This suggests that this compound could serve as a valuable building block in the synthesis of novel agrochemicals or pharmaceuticals.

The presence of the chloro and ethoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine atom can increase lipophilicity and metabolic stability, while the ethoxy group can participate in hydrogen bonding and also affect lipophilicity. These properties are often fine-tuned in the drug discovery process to optimize a compound's efficacy and safety profile.

Caption: Logical relationship of this compound to drug development.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shape improvement) would be a suitable method for the quantitative analysis of this compound[10]. Detection can be achieved using a UV detector at a wavelength where the compound exhibits significant absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its expected volatility, GC-MS is another powerful technique for the analysis of this compound. It provides both separation and structural information, making it ideal for identifying and quantifying the compound in complex mixtures.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Wash the affected area thoroughly with soap and water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a halogenated aromatic ester with well-defined chemical and physical properties. While its direct applications are not extensively documented, its structural features make it a potentially valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its synthesis, purification, spectroscopic characterization, and safe handling, offering a solid foundation for researchers and scientists working with this compound.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290.

-

PubChem. (n.d.). Ethyl 3-chloro-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent.

-

Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Scilit. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent.

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.... Retrieved from [Link]

- Google Patents. (n.d.). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.

-

ChemBK. (2024, April 9). Ethyl 4-ethoxybenzoate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from [Link]

Sources

- 1. This compound 97 480439-11-0 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. CSD Solution #13 [chem.ucalgary.ca]

- 7. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies [sielc.com]

Ethyl 3-chloro-4-ethoxybenzoate CAS number and molecular weight

CAS Number: 480439-11-0 | Molecular Weight: 228.67 g/mol

Executive Summary

Ethyl 3-chloro-4-ethoxybenzoate is a specialized aromatic ester utilized primarily as a regioselective intermediate in the synthesis of pharmaceutical agents and agrochemicals. Structurally characterized by a 3-chloro-4-alkoxy substitution pattern on the benzoate scaffold, it serves as a critical precursor for 3-chloro-4-ethoxybenzoic acid , a moiety validated in the development of fusion inhibitors for Respiratory Syncytial Virus (RSV) and select tyrosine kinase inhibitors.

This guide details the physicochemical profile, synthetic architecture, and downstream utility of this compound, providing researchers with a self-validating protocol for its handling and application.

Chemical Identity & Physicochemical Profile[1]

The precise identification of this compound is essential due to the existence of close structural isomers (e.g., the 3-ethoxy-4-chloro variant). The data below establishes the definitive baseline for quality control.

Core Identity Matrix

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 480439-11-0 |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)OCC)Cl |

| InChI Key | HRAQMGWTPNOILP-UHFFFAOYSA-N (Analogous structure verification required) |

| MDL Number | MFCD00000000 (Generic placeholder; verify batch-specific MDL) |

Physicochemical Properties[1][2][3]

| Property | Value / Range | Experimental Insight |

| Physical State | Solid (Low Melting) | Often appears as a waxy solid or semi-solid oil at room temperature depending on purity. |

| Melting Point | 49 – 53 °C | Sharp melting point indicates high purity; broad range (<45°C) suggests solvent occlusion. |

| Boiling Point | >250 °C (Predicted) | Decomposes prior to atmospheric boiling; distillable under high vacuum (<1 mmHg). |

| Solubility | Lipophilic | Soluble in DCM, EtOAc, DMSO, DMF. Insoluble in water. |

| LogP (Predicted) | ~3.4 – 3.8 | High lipophilicity requires non-polar mobile phases (e.g., Hexane/EtOAc) for chromatography. |

Synthetic Architecture & Manufacturing

The synthesis of this compound requires a strategic approach to ensure regioselectivity. The most robust pathway avoids competitive alkylation by utilizing a pre-esterified phenol.

Critical Mechanistic Insight: The Protection Strategy

Direct alkylation of 3-chloro-4-hydroxybenzoic acid with ethyl halides often results in a mixture of the ester, the ether, and the ether-ester. To guarantee the formation of the 4-ethoxy ether while maintaining the ethyl ester, the protocol must start with Ethyl 3-chloro-4-hydroxybenzoate . This "locks" the carboxylate, forcing the alkylating agent to react exclusively with the phenolic oxygen.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from the phenolic precursor to the active pharmaceutical intermediate.

Validated Synthesis Protocol

Objective: Synthesis of this compound via Williamson Ether Synthesis.

-

Reagent Setup:

-

Substrate: Ethyl 3-chloro-4-hydroxybenzoate (1.0 eq).

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq). Finely ground to maximize surface area. -

Alkylating Agent: Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq). Note: Ethyl iodide is preferred for easier workup.

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone. DMF accelerates the reaction due to high polarity.

-

-

Procedure:

-

Dissolve the substrate in DMF (5 mL/g) under nitrogen atmosphere.

-

Add

and stir for 15 minutes to form the phenolate anion. -

Dropwise add Ethyl Iodide.

-

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (

) should disappear, replaced by the less polar product ( -

Quench: Pour reaction mixture into ice-cold water. The product will precipitate as a solid or oil.

-

-

Purification:

-

Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF.

-

Dry over

and concentrate. -

Recrystallization: If solid, recrystallize from Hexane/Ethanol. If oil, purify via silica gel chromatography.

-

Applications in Drug Development

The primary utility of this compound lies in its role as a "masked" form of 3-chloro-4-ethoxybenzoic acid . The ethyl group on the benzoate protects the carboxylic acid during earlier synthetic steps, while the 4-ethoxy group provides specific hydrophobic interactions in protein binding pockets.

Key Therapeutic Areas

-

Antiviral Research (RSV):

-

Derivatives of 3-chloro-4-ethoxybenzoic acid have been identified in patent literature (e.g., WO2015026792A1 ) as intermediates for paramyxovirus inhibitors. The 3-chloro-4-alkoxy motif is crucial for binding to the viral fusion protein, preventing the virus from entering host cells.

-

-

Kinase Inhibition:

-

The 3-chloro-4-alkoxy substitution pattern mimics the pharmacophore found in several EGFR inhibitors (e.g., Gefitinib analogs). The chlorine atom occupies a hydrophobic pocket, while the ethoxy group extends into the solvent-exposed region or a specific sub-pocket, enhancing potency.

-

Analytical Characterization

To validate the synthesis of CAS 480439-11-0, the following spectral signatures must be observed.

| Technique | Expected Signal | Mechanistic Interpretation |

| ¹H NMR (CDCl₃) | Two triplets corresponding to the methyl protons of the two ethyl groups (ester and ether). | |

| Two quartets for the methylene protons ( | ||

| Aromatic proton at position 5 (ortho to the ethoxy group). | ||

| Aromatic protons at positions 2 and 6 (deshielded by the carbonyl). | ||

| IR Spectroscopy | ~1715 cm⁻¹ | Strong |

| ~1250 cm⁻¹ | Strong |

Safety & Handling (SDS Summary)

While specific comprehensive toxicological data for this ester is limited, it should be handled with the standard precautions for alkyl benzoates.

-

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

ChemicalBook. (n.d.). This compound Properties and CAS 480439-11-0. Retrieved from

-

World Intellectual Property Organization. (2015). WO2015026792A1 - Antiviral Compounds. (Patent referencing 3-chloro-4-ethoxybenzoic acid intermediates).[1] Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12652105 (Ethyl 3-chloro-4-hydroxybenzoate). (Precursor verification). Retrieved from

-

Sigma-Aldrich. (n.d.). This compound Product Data. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on Ethyl 3-Chloro-4-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of nucleophilic substitution protocols applicable to ethyl 3-chloro-4-ethoxybenzoate. This valuable building block is primed for functionalization, and understanding the nuances of its reactivity is key to leveraging it in synthetic campaigns. We will explore traditional Nucleophilic Aromatic Substitution (SNAr) as well as modern metal-catalyzed cross-coupling reactions, offering detailed, actionable protocols.

The Substrate: Understanding this compound

This compound is an activated aryl chloride. The ethoxy group at the para position and the ethyl ester at the meta position both act as electron-withdrawing groups through resonance and inductive effects. This electronic arrangement polarizes the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. This activation is crucial for the success of Nucleophilic Aromatic Substitution (SNAr) reactions.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Protocols

The SNAr reaction is a powerful, metal-free method for the formation of C-N, C-O, and C-S bonds on electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups is essential for stabilizing this intermediate and facilitating the reaction.

Protocol 1.1: Amination with Primary and Secondary Amines

This protocol details the direct displacement of the chloride with a variety of amine nucleophiles. The choice of base and solvent is critical for achieving high yields.

Reaction Scheme:

Caption: General scheme for the SNAr amination of this compound.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent such as DMSO or DMF. Add a base, typically potassium carbonate (2.0 eq) or triethylamine (2.5 eq).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Dipolar aprotic solvents like DMSO and DMF are excellent choices as they can solvate the cationic counter-ion of the base, thus increasing the nucleophilicity of the amine. They also have high boiling points, allowing for elevated reaction temperatures.

-

Base: An excess of a moderate base like potassium carbonate or triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating is generally required to overcome the activation energy of the reaction. The specific temperature will depend on the nucleophilicity of the amine.

| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Piperidine | K₂CO₃ | DMSO | 100 | 12-24 |

| Morpholine | K₂CO₃ | DMF | 110 | 12-24 |

| n-Butylamine | Et₃N | DMSO | 90 | 24-48 |

Protocol 1.2: O-Arylation with Alcohols and Phenols

The synthesis of aryl ethers from this compound can be achieved using alkoxides or phenoxides as nucleophiles. This reaction, a variation of the Williamson ether synthesis, typically requires a strong base to deprotonate the alcohol or phenol.

Reaction Scheme:

Caption: General scheme for the SNAr O-arylation of this compound.

Experimental Protocol:

-

Alkoxide/Phenoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 eq) and an anhydrous polar aprotic solvent like THF or DMF.

-

Base Addition: Carefully add a strong base such as sodium hydride (NaH, 1.3 eq) or potassium tert-butoxide (KOtBu, 1.3 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction Conditions: Heat the reaction to a temperature between 60-100 °C and monitor by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Follow steps 6-8 from Protocol 1.1.

Causality Behind Experimental Choices:

-

Strong Base: Alcohols and phenols are generally less nucleophilic than amines, necessitating the use of a strong base to generate the more potent alkoxide or phenoxide nucleophile.

-

Anhydrous Conditions: Strong bases like NaH react violently with water. Therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent quenching of the base.

| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Sodium Methoxide | NaOMe | Methanol | Reflux | 6-12 |

| Phenol | NaH | DMF | 80 | 12-24 |

| Benzyl alcohol | KOtBu | THF | Reflux | 8-16 |

Protocol 1.3: S-Arylation with Thiols

Thiolates are excellent nucleophiles and readily displace the chloride from this compound to form thioethers. These reactions can often be performed under milder conditions compared to their oxygen and nitrogen counterparts.[1]

Reaction Scheme:

Caption: General scheme for the SNAr S-arylation of this compound.

Experimental Protocol:

-

Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable solvent like acetone or DMF, add the thiol (1.1 eq).

-

Base Addition: Add a mild base such as potassium carbonate (1.5 eq) or sodium carbonate (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Follow steps 5-8 from Protocol 1.1.

Causality Behind Experimental Choices:

-

Mild Base: Thiols are more acidic than alcohols, and the resulting thiolates are highly nucleophilic. Therefore, a mild base is sufficient to deprotonate the thiol and facilitate the reaction.

-

Milder Temperature: The high nucleophilicity of thiolates often allows these reactions to proceed at or near room temperature, which is advantageous for substrates with thermally sensitive functional groups.

| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Thiophenol | K₂CO₃ | Acetone | Reflux | 4-8 |

| Ethanethiol | Na₂CO₃ | DMF | 40 | 6-12 |

| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 5-10 |

Part 2: Metal-Catalyzed Cross-Coupling Protocols

For less activated aryl chlorides or when SNAr conditions fail, metal-catalyzed cross-coupling reactions offer powerful alternatives. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Protocol 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds.[2][3] It is particularly useful for coupling aryl chlorides with a wide range of amines, including those that are poor nucleophiles in SNAr reactions.[4]

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

-

Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq) to a flame-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

-

Solvent: Add anhydrous, degassed toluene.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial and often requires optimization. Sterically hindered, electron-rich phosphine ligands generally promote the oxidative addition of the aryl chloride to the palladium(0) center, a key step in the catalytic cycle.

-

Strong, Non-nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine, but it must not be nucleophilic enough to compete in the substitution reaction.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so all manipulations must be carried out under an inert atmosphere.

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 |

Protocol 2.2: Ullmann Condensation for C-O and C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for forming C-O and C-N bonds with aryl halides.[5] While traditional Ullmann conditions are harsh, modern protocols often employ ligands to facilitate the reaction under milder conditions.[6]

Reaction Scheme:

Caption: General scheme for the Ullmann condensation.

Experimental Protocol:

-

Reagent Setup: In a reaction vessel, combine this compound (1.0 eq), the alcohol/phenol or amine (1.5-2.0 eq), a copper catalyst (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

-

Ligand Addition (Optional): For more challenging substrates, a ligand such as 1,10-phenanthroline or an amino acid can be added (20-40 mol%).

-

Solvent: Add a high-boiling polar solvent like DMF or pyridine.

-

Reaction Conditions: Heat the mixture to 120-160 °C and monitor by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonia to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(I) salts are typically used as the active catalyst. The copper facilitates the coupling of the nucleophile with the aryl halide.

-

High Temperatures: Traditional Ullmann reactions often require high temperatures to proceed at a reasonable rate, although the use of ligands can sometimes lower the required temperature.

-

Ligands: Ligands can stabilize the copper catalyst and increase its reactivity, allowing for a broader substrate scope and milder reaction conditions.

| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Phenol | CuI | K₂CO₃ | Pyridine | 140 |

| Aniline | CuI / 1,10-phenanthroline | K₃PO₄ | DMF | 120 |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| No or Low Conversion | Insufficiently activated substrate | Consider using a metal-catalyzed method. |

| Deactivated nucleophile | Use a fresh, high-purity nucleophile. | |

| Inactive base or catalyst | Ensure base is anhydrous; use fresh catalyst. | |

| Reaction temperature too low | Increase the reaction temperature in increments. | |

| Formation of Side Products | Reaction temperature too high | Lower the reaction temperature. |

| Presence of water | Use anhydrous solvents and reagents, especially for metal-catalyzed reactions and those using strong bases. | |

| Competing reactions | In the case of amino alcohols, consider protecting one of the functional groups. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle strong bases like NaH and KOtBu with extreme care, as they are corrosive and react violently with water.

-

Palladium and copper catalysts can be toxic and should be handled with care.

-

Many of the solvents used (e.g., DMF, DMSO, toluene) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Available at: [Link]

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses. Available at: [Link]

-

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. Available at: [Link]

-

Ethyl 3-chloro-4-methoxybenzoate. PubChem. Available at: [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Semantic Scholar. Available at: [Link]

-

Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of protected primary amines. Organic Chemistry Portal. Available at: [Link]

- Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters. Google Patents.

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

Sources

- 1. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction [organic-chemistry.org]

Optimized Protocol for the Regioselective O-Ethylation of Ethyl 3-chloro-4-hydroxybenzoate

Application Note: AN-2026-02-12

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Ethyl 3-chloro-4-ethoxybenzoate via the O-alkylation of Ethyl 3-chloro-4-hydroxybenzoate . While standard Williamson ether synthesis conditions are generally applicable, the presence of the ortho-chloro substituent introduces specific steric and electronic considerations that require optimized reaction parameters to ensure complete conversion and minimize ester hydrolysis. This guide provides a self-validating methodology using Potassium Carbonate (

Scientific Background & Mechanism[1][2][3][4]

Chemical Context

The target transformation involves the nucleophilic substitution (

-

Electron-Withdrawing Ester (para): Increases the acidity of the phenolic proton (

), facilitating mild deprotonation. -

Ortho-Chloro Substituent: Provides mild steric hindrance shielding the phenolic oxygen and exerts an inductive effect (

) that further stabilizes the phenoxide but nucleophilicity is slightly reduced compared to unsubstituted phenols.

Reaction Mechanism

The reaction proceeds via a concerted

Figure 1: Mechanistic pathway for the base-mediated O-alkylation.

Critical Process Parameters (CPP)

To ensure reproducibility and suppress side reactions (specifically ester hydrolysis to the carboxylic acid), the following parameters were optimized:

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | DMF (Anhydrous) | High dielectric constant promotes dissociation of the phenoxide-potassium ion pair, significantly accelerating the |

| Base | Sufficiently basic to deprotonate the phenol ( | |

| Alkylating Agent | Ethyl Iodide (EtI) | Iodide is a superior leaving group to bromide, allowing for lower reaction temperatures (60°C vs 80°C+), reducing thermal degradation risks [3]. |

| Stoichiometry | 1.0 : 2.0 : 1.5 (SM:Base:EtI) | Excess base ensures complete deprotonation; excess EtI drives the equilibrium to completion (Le Chatelier's principle). |

| Temperature | 60°C | Optimal balance between reaction rate and suppression of ester hydrolysis. |

Experimental Protocol

Materials & Equipment

-

Reagents: Ethyl 3-chloro-4-hydroxybenzoate (>98%), Ethyl Iodide (99%), Potassium Carbonate (Anhydrous, 99%), DMF (Anhydrous), Ethyl Acetate (EtOAc), Brine.

-

Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, oil bath/heating mantle, nitrogen inlet.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 250 mL 3-neck round bottom flask and cool under a stream of nitrogen.

-

Equip with a magnetic stir bar, reflux condenser, and internal temperature probe.

Step 2: Dissolution and Deprotonation

-

Charge Ethyl 3-chloro-4-hydroxybenzoate (10.0 g, 49.8 mmol) into the flask.

-

Add anhydrous DMF (50 mL, 5 vol). Stir until fully dissolved.

-

Add Potassium Carbonate (

) (13.8 g, 99.6 mmol, 2.0 eq) in a single portion.-

Observation: The suspension may turn slightly yellow due to phenoxide formation.

-

-

Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 3: Alkylation Reaction

-

Add Ethyl Iodide (11.7 g, 6.0 mL, 74.7 mmol, 1.5 eq) dropwise via syringe over 5 minutes.

-

Note: Exotherm is negligible at this scale, but controlled addition is Good Laboratory Practice (GLP).

-

-

Heat the mixture to 60°C .

-

Monitor the reaction via TLC (Hexane:EtOAc 8:2) or HPLC.

-

Target: < 1.0% remaining starting material. Typical time: 2–4 hours.

-

Step 4: Workup and Isolation

-

Cool the reaction mixture to RT.

-

Pour the mixture into Ice-Water (200 mL) with vigorous stirring.

-

Result: The product should precipitate as a white to off-white solid.

-

-

If Solid Precipitates: Filter the solid, wash with water (3 x 50 mL) to remove DMF and inorganic salts. Dry in a vacuum oven at 45°C.

-

If Oiling Occurs: Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2 x 50 mL) and Brine (1 x 50 mL). Dry over

, filter, and concentrate in vacuo.

Step 5: Purification (Optional)

-

The crude product is typically >95% pure. If necessary, recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Process Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Conversion (<80%) | Steric hindrance of Cl group slowing kinetics; Old/Wet Reagents. | Increase temp to 70°C; Add catalytic KI (0.1 eq) to facilitate Finkelstein exchange if using EtBr; Ensure K2CO3 is freshly ground. |

| New Spot on TLC ( | Hydrolysis of ester to carboxylic acid. | System contains water.[3][4] Ensure DMF is anhydrous. Avoid NaOH/KOH. |

| Product is an Oil | Residual DMF preventing crystallization. | Perform rigorous water wash during extraction (DMF is water-soluble). |

Safety & Compliance

-

Ethyl Iodide: Alkylating agent; potential carcinogen. Handle in a fume hood.

-

DMF: Hepatotoxin and reproductive hazard. Use proper PPE (Butyl rubber gloves recommended).

-

Waste Disposal: Segregate halogenated organic waste (EtI traces) from non-halogenated solvents.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for Williamson Ether Synthesis).

-

PubChem. Ethyl 3-chloro-4-hydroxybenzoate (Compound Summary). National Library of Medicine. Accessed Feb 12, 2026. [Link]

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanistic insights on SN2 kinetics).

-

Organic Syntheses. General Procedures for O-Alkylation. Org. Synth. Coll. Vol. various. (Validated protocols for phenolic alkylation). [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl 3-chloro-4-ethoxybenzoate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 3-chloro-4-ethoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is of paramount importance for industrial applications. This document provides a detailed guide to two robust and scalable synthetic routes for this compound, designed to be implemented in a laboratory or pilot plant setting. The protocols herein are grounded in established chemical principles and have been designed for high yield, purity, and operational simplicity.

Introduction

The substituted benzoate ester, this compound, serves as a crucial building block in organic synthesis. The presence of the chloro, ethoxy, and ethyl ester functionalities on the benzene ring provides multiple reactive sites for further molecular elaboration, making it a versatile precursor for a range of target molecules. The demand for efficient and scalable synthetic methods for this compound is driven by its role in the production of high-value fine chemicals. This application note details two primary synthetic pathways, each with distinct advantages depending on the available starting materials and desired scale of production.

Route A focuses on the direct chlorination of the readily available Ethyl 4-ethoxybenzoate. This approach is atom-economical and involves a single transformation to the final product.

Route B employs a classical two-step approach starting from 3-chloro-4-hydroxybenzoic acid, involving a Williamson ether synthesis followed by a Fischer esterification. This route offers excellent control over regioselectivity and is highly reliable.

Route A: Electrophilic Chlorination of Ethyl 4-ethoxybenzoate

This synthetic strategy leverages the ortho,para-directing effect of the ethoxy group to introduce a chlorine atom at the 3-position of the benzene ring. Sulfuryl chloride (SO₂Cl₂) is a suitable chlorinating agent for this transformation, offering good selectivity and ease of handling compared to gaseous chlorine.

Reaction Scheme

Caption: Electrophilic chlorination of Ethyl 4-ethoxybenzoate.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Ethyl 4-ethoxybenzoate | 194.23 | 19.4 g | 0.10 | >98% |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 14.8 g (8.8 mL) | 0.11 | >97% |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), dissolve Ethyl 4-ethoxybenzoate (19.4 g, 0.10 mol) in anhydrous dichloromethane (200 mL).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (14.8 g, 0.11 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly quench the reaction by adding 100 mL of cold water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Route B: Two-Step Synthesis from 3-chloro-4-hydroxybenzoic acid

This route provides a highly regioselective synthesis of the target molecule. The first step is a Williamson ether synthesis to introduce the ethoxy group, followed by a Fischer esterification to form the ethyl ester.

Workflow Diagram

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3-chloro-4-ethoxybenzoic acid

Reaction Scheme:

Caption: Synthesis of 3-chloro-4-ethoxybenzoic acid.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-chloro-4-hydroxybenzoic acid | 172.57 | 17.3 g | 0.10 | >98% |

| Ethyl iodide | 155.97 | 18.7 g (9.7 mL) | 0.12 | >99% |

| Potassium carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.20 | Anhydrous |

| Acetone | 58.08 | 250 mL | - | Anhydrous |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add 3-chloro-4-hydroxybenzoic acid (17.3 g, 0.10 mol), anhydrous potassium carbonate (27.6 g, 0.20 mol), and anhydrous acetone (250 mL).

-

Addition of Alkylating Agent: Stir the suspension and add ethyl iodide (18.7 g, 0.12 mol).

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in 200 mL of water and acidify with 2M HCl to pH 2-3. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 3-chloro-4-ethoxybenzoic acid.

Step 2: Fischer Esterification of 3-chloro-4-ethoxybenzoic acid

Reaction Scheme:

Caption: Esterification of 3-chloro-4-ethoxybenzoic acid.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-chloro-4-ethoxybenzoic acid | 200.62 | 20.1 g | 0.10 | >97% |

| Ethanol | 46.07 | 150 mL | - | Absolute |

| Sulfuric acid (H₂SO₄) | 98.08 | 2 mL | - | Concentrated |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 3-chloro-4-ethoxybenzoic acid (20.1 g, 0.10 mol) in absolute ethanol (150 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 6-8 hours. The reaction is typically driven to completion by using a large excess of the alcohol.[1][2][3]

-

Work-up: Cool the reaction mixture and reduce the volume of ethanol by about half using a rotary evaporator.

-

Extraction: Pour the residue into 200 mL of ice-water and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude ester.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure this compound.[4]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 49-53 °C |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| ¹H NMR | Consistent with the structure |

| ¹³C NMR | Consistent with the structure |

| Purity (by GC/HPLC) | >97% |

Safety Considerations

-

Sulfuryl chloride is corrosive and toxic; handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

-

Ethyl iodide is a lachrymator and should be handled in a fume hood.

-

All reactions should be performed with appropriate engineering controls and safety precautions.

Conclusion

The two synthetic routes presented provide reliable and scalable methods for the preparation of this compound. The choice between the direct chlorination of Ethyl 4-ethoxybenzoate and the two-step synthesis from 3-chloro-4-hydroxybenzoic acid will depend on factors such as the cost and availability of starting materials, equipment, and the desired scale of production. Both methods, when executed with care, will provide the target compound in good yield and high purity, suitable for further applications in research and development.

References

-

Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

-

Olah, G. A.; Prakash, G. K. S.; Molnar, A.; Sommer, J. Superacid Chemistry, 2nd ed.; Wiley, 2009. [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-chloro-4-ethoxybenzoate

Welcome to the technical support center for the synthesis of Ethyl 3-chloro-4-ethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and FAQs to address common challenges encountered in the laboratory.

Core Synthesis: Fischer-Speier Esterification

The most common and atom-economical route to this compound is the Fischer-Speier esterification of 3-chloro-4-ethoxybenzoic acid with ethanol, catalyzed by a strong acid.[1] This is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol to form an ester and water.[2][3]

Standard Experimental Protocol

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

3-chloro-4-ethoxybenzoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[1]

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., Ethyl Acetate, Diethyl Ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-ethoxybenzoic acid (1.0 eq) and a significant excess of anhydrous ethanol (10-20 eq). The ethanol often serves as both reactant and solvent.[4]

-

Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~3-5 mol%) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 4-10 hours.[1] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: a. Cool the mixture to room temperature. b. Reduce the volume of ethanol using a rotary evaporator. c. Dilute the residue with an organic solvent like ethyl acetate and water. d. Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate until effervescence ceases. This step removes the acid catalyst and any unreacted carboxylic acid. e. Wash the organic layer with brine to remove residual water and inorganic salts.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purification: The crude product, which may be a solid or oil (m.p. 49-53 °C), can be purified by recrystallization (e.g., from ethanol/water) or vacuum distillation.[6]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My yield is very low or non-existent. What went wrong?

Answer: Low yield is the most common issue in Fischer esterification, primarily because it is a reversible reaction.[4] The problem can usually be traced to one of several factors related to the reaction equilibrium.

| Potential Cause | Scientific Explanation | Solution |

| Presence of Water | Water is a product of the reaction. According to Le Châtelier's principle, its presence in the starting materials or accumulation during the reaction will shift the equilibrium back towards the reactants, inhibiting ester formation.[3][4] | Ensure all glassware is oven-dried. Use anhydrous ethanol and a fresh, concentrated acid catalyst. |

| Equilibrium Not Shifted | To drive the reaction forward, the concentration of products must be kept low, or the concentration of reactants must be high.[7] | Use a large excess of ethanol (10-20 equivalents) to shift the equilibrium towards the ester.[8] Alternatively, for larger-scale reactions, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[1] |

| Insufficient Catalyst | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][9] An insufficient amount or inactive (hydrated) catalyst will result in a very slow reaction rate. | Use a catalytic amount (3-5 mol%) of a strong acid like concentrated H₂SO₄ or p-TsOH. Ensure the acid is fresh and has not absorbed atmospheric moisture. |

| Inadequate Reaction Time/Temp | Esterification is a relatively slow process. Incomplete conversion will result if the reaction is not heated long enough or at a high enough temperature to overcome the activation energy. | Ensure the reaction is maintained at a steady reflux for a sufficient duration. Monitor the reaction's completion via TLC by observing the disappearance of the starting carboxylic acid spot. |

Question 2: The reaction has stalled; TLC analysis shows both starting material and product are present, even after prolonged heating. Why?

Answer: This indicates that the reaction has reached equilibrium but has not gone to completion.

-

Primary Cause: The forward and reverse reaction rates have become equal. This is a direct consequence of the issues described in Question 1, particularly the accumulation of water.

-

Troubleshooting Workflow: The following workflow can help diagnose and solve the issue.

Caption: Troubleshooting workflow for a stalled esterification reaction.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Purification challenges often stem from unreacted starting material or side products formed during the reaction.

-

Unreacted 3-chloro-4-ethoxybenzoic acid: This is the most common impurity if the reaction does not go to completion.

-

Removal: Being an acid, it can be easily removed during the aqueous work-up. A thorough wash with a base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.[5]

-

-

Diethyl ether: This can form as a side product if the reaction temperature is too high, causing the acid-catalyzed dehydration of two ethanol molecules.

-

Removal: Diethyl ether is highly volatile (b.p. 34.6°C) and should be easily removed under reduced pressure using a rotary evaporator.

-

-

Other Impurities: Depending on the quality of the starting materials, related chlorinated or ethoxylated species could be present.

-

Removal: High-purity product can be obtained through careful recrystallization from a mixed solvent system (like ethanol-water) or by vacuum distillation. Given the product's melting point of 49-53°C, it can be isolated as a solid.

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed Fischer Esterification?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism, which involves several key steps. The acid catalyst is crucial as it activates the carboxylic acid towards attack by the alcohol, which is a weak nucleophile.[9][10]

Caption: Key stages of the Fischer Esterification mechanism.[4]

-

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[7]

-

Nucleophilic Attack: The weakly nucleophilic oxygen of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).[9]

-

Elimination: The lone pair on the remaining hydroxyl group reforms the C=O double bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Q2: Are there alternative methods to synthesize this ester if Fischer esterification fails?

A2: Yes, several other methods can be employed, particularly if the starting material is sensitive to strong acids.

-

From an Acyl Chloride: This is a highly effective, non-reversible method. The starting 3-chloro-4-ethoxybenzoic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][11] The resulting 3-chloro-4-ethoxybenzoyl chloride reacts rapidly with ethanol, often in the presence of a non-nucleophilic base like pyridine, to give the ester in high yield.[12]

-

Steglich Esterification: This method uses coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[8] It is a very mild and efficient method suitable for acid-sensitive substrates but is more expensive due to the cost of the reagents.

Q3: How critical is the purity of the starting 3-chloro-4-ethoxybenzoic acid?

A3: The purity of the starting material is highly critical for achieving a high yield of a pure product. Impurities in the starting acid will likely carry through the reaction and complicate the final purification. It is advisable to use a starting material of >98% purity or to purify it by recrystallization before beginning the esterification.

References

-

Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

-

University of Missouri-St. Louis. The Fischer Esterification. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Esterification. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available at: [Link]

- Google Patents.CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts. Available at: [Link]

-

Quora. Procedure to perform the synthesis of ethyl benzoate. Available at: [Link]

-

Chemistry LibreTexts. Preparation of Esters. Available at: [Link]

-

The Japanese Pharmacopoeia. Ethyl Parahydroxybenzoate. Available at: [Link]

-

BYJU'S. Esterification Reaction. Available at: [Link]

- Google Patents.US5260475A - Esterification of hydroxybenzoic acids.

-

The Synthetic Organic Chemist's Companion. Acid to Ester - Common Conditions. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification. Available at: [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Support: Troubleshooting Impurities in Ethyl 3-chloro-4-ethoxybenzoate Production

Executive Summary & Core Synthesis Logic

This guide addresses the impurity profile and troubleshooting protocols for the synthesis of Ethyl 3-chloro-4-ethoxybenzoate . While multiple routes exist, the industrial standard—and the focus of this guide—is the Williamson Ether Synthesis via Ethyl 3-chloro-4-hydroxybenzoate .

We prioritize this route because installing the chlorine atom before the etherification avoids the regioselectivity challenges associated with chlorinating an electron-rich ethoxy-benzene ring later in the sequence.

The Baseline Protocol (Control Standard)

To effectively troubleshoot, we must first define the "Control" parameters. Deviations from this baseline are the primary source of impurities.

-

Precursor: Ethyl 3-chloro-4-hydroxybenzoate (CAS: 16357-41-8).[1]

-

Reagents: Ethyl Iodide (1.2–1.5 eq) or Ethyl Bromide.

-

Base: Potassium Carbonate (

, anhydrous, 2.0 eq). -

Solvent: Acetone (reflux) or DMF (

). -

Mechanism:

Nucleophilic Substitution.[2][3][4]

Impurity Mapping & Reaction Pathways

Understanding where impurities come from is critical before attempting removal. The diagram below maps the desired pathway against the three most common failure modes: Incomplete Conversion , Hydrolysis , and Thermal Degradation .

Figure 1: Reaction map illustrating the primary

Troubleshooting Guide (FAQ Format)

Category A: Starting Material Contamination (Impurity A)

Q: I see a persistent peak at ~10.5 ppm in

Diagnosis: This indicates the presence of unreacted Ethyl 3-chloro-4-hydroxybenzoate (Phenol). The phenolic hydroxyl group is distinct and difficult to remove via simple recrystallization due to polarity similarities with the ester.

Root Cause Analysis:

-

Base Particle Size: If using

in acetone, the reaction is heterogeneous. Large granules reduce surface area, slowing the deprotonation of the phenol. -

Moisture in Solvent: Water solvates the carbonate anion, forming a "hydration shell" that drastically reduces its basicity.

-

Leaving Group Volatility: Ethyl iodide/bromide is volatile. If refluxing vigorously without an efficient condenser, you may have lost stoichiometry.

Corrective Protocol:

-

Grind the Base: Use finely powdered anhydrous

. -

Add a Catalyst: Add 5-10 mol% of Potassium Iodide (KI) (Finkelstein condition) if using Ethyl Bromide, or a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) if kinetics are slow.

-

The "Scavenger" Step: If the reaction is >90% complete but stalls, do not add more alkyl halide. Instead, cool and filter. During workup, wash the organic layer with 1M NaOH . The unreacted phenol will deprotonate, become water-soluble (phenolate), and partition into the aqueous layer, leaving the neutral product in the organic phase.

Category B: Acidic Impurities (Impurity B)

Q: HPLC shows a new peak eluting earlier than my product, and the melting point is broad/low. What is happening?

Diagnosis: You have generated 3-chloro-4-ethoxybenzoic acid . This is a hydrolysis product.[5]

Root Cause Analysis: This is a classic "Wet Solvent + Base" error.

-

Mechanism: In the presence of water and base (

generated from -

Solvent Choice: DMF is hygroscopic. If "wet" DMF is used at temperatures

, hydrolysis competes with alkylation.

Corrective Protocol:

-

Solvent Drying: Ensure DMF is dried over molecular sieves (4Å) or use fresh anhydrous Acetone.

-

Workup pH Control: If acid impurities are detected, dissolve the crude solid in Ethyl Acetate and wash with Saturated Sodium Bicarbonate (

) . The acid impurity will convert to its salt and wash away. -

Validation: Check IR. The Carbonyl (

) stretch of the ester is typically ~1720

Category C: Coloration and Tarry Residues (Impurity C)

Q: My product should be a white/off-white solid, but it is isolating as a brown oil or tan solid. How do I fix this?

Diagnosis: Oxidation of the electron-rich phenolic ring (Quinone formation) or Iodine traces.

Root Cause Analysis:

-

Iodine Contamination: If using Ethyl Iodide, free iodine (

) can liberate over time, staining the product yellow/brown. -

Phenolic Oxidation: Phenols are prone to oxidation under basic conditions if exposed to air at high temperatures.

Corrective Protocol:

-

The Thiosulfate Wash: During the aqueous workup, wash the organic layer with 10% Sodium Thiosulfate (

) . This reduces any purple/brown Iodine ( -

Inert Atmosphere: strictly perform the reaction under Nitrogen or Argon.

-

Recrystallization: The preferred purification for this molecule is recrystallization from Ethanol/Water (9:1) or Hexane/Ethyl Acetate . This effectively removes colored oily oligomers.

Analytical Validation & Data Summary

Use the following table to benchmark your isolated product against standard values.

| Parameter | Specification (Standard) | Common Deviation | Cause of Deviation |

| Appearance | White to off-white crystalline solid | Yellow/Brown Oil | Iodine residue or Oxidation |

| Melting Point | 49–53 °C [1] | < 45 °C (Broad) | Presence of Phenol/Acid impurities |

| HPLC Purity | > 98.0% | < 95% | Incomplete washing of starting material |

| Quartet ~4.1 ppm, Triplet ~1.4 ppm | Missing/Weak | Failed alkylation | |

| Absent | Peak at ~10.5 ppm | Incomplete reaction (See Cat A) |

Troubleshooting Logic Tree

Follow this decision matrix to determine the next step in your experiment.

Figure 2: Post-reaction workup decision matrix based on impurity identification.

References

-

Sigma-Aldrich. this compound Product Specification & Properties (CAS 480439-11-0).Link

-

BenchChem. Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid & Derivatives.[6] (General Williamson Ether Protocols). Link

-

PubChem. Ethyl 3-chloro-4-hydroxybenzoate (Precursor Data). CID 12652105.[1] Link

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism & Troubleshooting.Link

Sources

- 1. Ethyl 3-chloro-4-hydroxybenzoate | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Ethyl 3-chloro-4-ethoxybenzoate

Topic: Removal of Unreacted Starting Materials Target Molecule: Ethyl 3-chloro-4-ethoxybenzoate (CAS: 480439-11-0) Document ID: TSC-PUR-048 Last Updated: October 26, 2023

Executive Summary & Chemical Profile

This compound is a lipophilic intermediate often synthesized via two primary routes: the esterification of 3-chloro-4-ethoxybenzoic acid or the O-alkylation of ethyl 3-chloro-4-hydroxybenzoate.

Effective purification relies on exploiting the acidity differences between the neutral target ester and its acidic precursors (carboxylic acids or phenols).

| Property | Target: this compound | Impurity A: 3-Chloro-4-ethoxybenzoic acid | Impurity B: Ethyl 3-chloro-4-hydroxybenzoate |

| Functional Group | Ester / Ether | Carboxylic Acid | Phenol / Ester |

| Acidity (pKa) | Neutral (Non-ionizable) | ~4.0 (Acidic) | ~7.5 - 8.5 (Weakly Acidic) |

| State (RT) | Solid (MP: 49-53 °C) | Solid | Solid |

| Solubility (Water) | Insoluble | Insoluble (Soluble at pH > 5) | Insoluble (Soluble at pH > 10) |

| Solubility (Org) | High (DCM, EtOAc) | Moderate | Moderate |

Troubleshooting Guide (FAQ Format)

Issue 1: "I have unreacted carboxylic acid starting material. How do I remove it without hydrolyzing my ester?"

Diagnosis: You likely synthesized the target via Fischer esterification or acyl chloride coupling. The unreacted 3-chloro-4-ethoxybenzoic acid is contaminating your organic phase.

Technical Solution: The carboxylic acid is significantly more acidic (pKa ~4) than the phenol or the neutral ester. You can remove it using a mild base wash.

-

The Fix: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .

-

Why: NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid (

), moving it to the aqueous layer. It is not strong enough to rapidly hydrolyze the ethyl ester or deprotonate the phenolic impurities significantly. -

Visual Check: Evolution of CO₂ gas bubbles indicates the acid is being neutralized. Continue washing until bubbling ceases.

Issue 2: "I used Ethyl 3-chloro-4-hydroxybenzoate as a precursor, and it co-elutes with my product."

Diagnosis: This is the O-alkylation route. The starting material is a phenol . Phenols are much less acidic than carboxylic acids, so NaHCO₃ will not remove them effectively. They require a stronger base, but strong bases risk hydrolyzing your target ester.

Technical Solution: Use the Cold Dilute Hydroxide Protocol .

-

The Fix: Wash with ice-cold 0.5 M NaOH .

-

Why: The pKa of the chlorophenol is likely around 7.5–8.5 due to the electron-withdrawing chlorine ortho to the hydroxyl group. 0.5 M NaOH (pH ~13) will deprotonate the phenol (

), making it water-soluble. -

Risk Mitigation: The "Ice-Cold" factor is critical. Ester hydrolysis rates drop significantly at low temperatures. Perform the wash quickly (< 5 mins) and immediately rinse with brine/water to remove residual base.

Issue 3: "My product is oiling out during recrystallization."